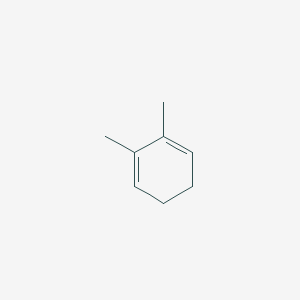
2,3-二甲基-1,3-环己二烯
描述
2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the cyclohexadiene ring.
科学研究应用
2,3-Dimethyl-1,3-cyclohexadiene has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 3-bromo-2,3-dimethylcyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Dimethyl-1,3-cyclohexadiene may involve catalytic dehydrogenation of 2,3-dimethylcyclohexane. This process requires the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields .
化学反应分析
Types of Reactions
2,3-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: 2,3-Dimethylcyclohexane.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
1,3-Cyclohexadiene: Lacks the methyl groups present in 2,3-Dimethyl-1,3-cyclohexadiene, resulting in different reactivity and properties.
2,4-Dimethyl-1,3-cyclohexadiene: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with distinct chemical properties and reactivity.
Uniqueness
2,3-Dimethyl-1,3-cyclohexadiene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?
A1: 2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.
Q2: What are the potential applications of 2,3-dimethyl-1,3-cyclohexadiene in synthetic chemistry?
A2: 2,3-Dimethyl-1,3-cyclohexadiene serves as a valuable building block in organic synthesis:
Q3: What is the historical significance of 2,3-dimethyl-1,3-cyclohexadiene?
A: 2,3-Dimethyl-1,3-cyclohexadiene, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B54684.png)
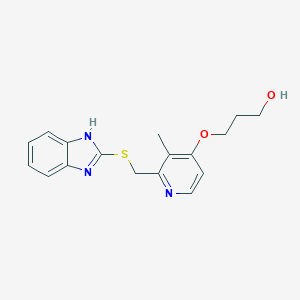

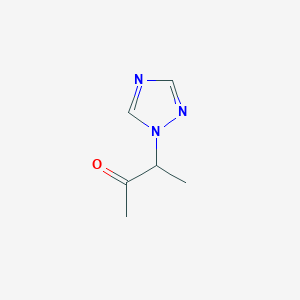
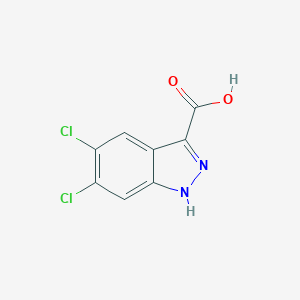
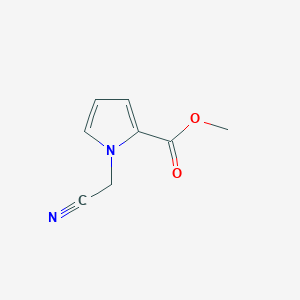
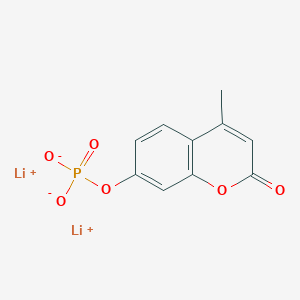
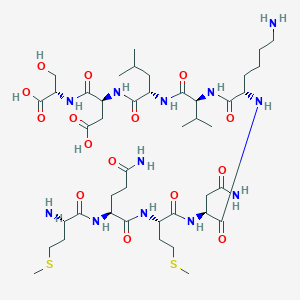
![Bicyclo[2.1.1]hexane, 2-bromo- (9CI)](/img/structure/B54702.png)
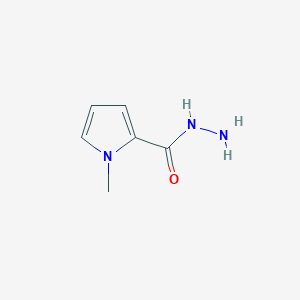
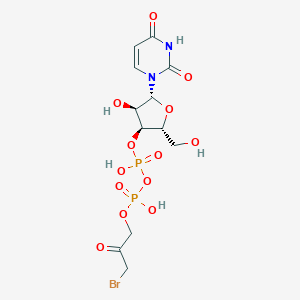
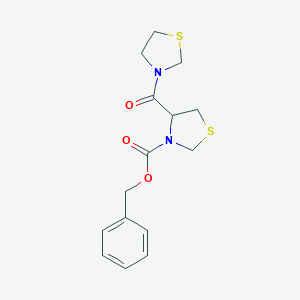
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)

